5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine: A Comprehensive Technical Guide for Advanced Research
5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile scaffold.
Core Compound Identification and Properties
CAS Number: 7464-11-1[1]
Molecular Formula: C₆H₃Cl₂N₃S[1]
Molecular Weight: 220.08 g/mol [1]
Structure:
Caption: Chemical structure of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 7464-11-1 | BLDpharm[1] |
| Molecular Formula | C₆H₃Cl₂N₃S | BLDpharm[1] |
| Molecular Weight | 220.08 g/mol | BLDpharm[1] |
| SMILES Code | CC1=NC2=C(Cl)N=C(Cl)N=C2S1 | BLDpharm[1] |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[1] |
Synthesis and Chemical Reactivity
The thiazolo[5,4-d]pyrimidine scaffold is a critical pharmacophore, and its synthesis has been a subject of considerable interest. The 5,7-dichloro-substituted derivatives serve as versatile intermediates for creating a library of compounds with diverse biological activities.
A common synthetic route to the thiazolo[5,4-d]pyrimidine core involves the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates.[2] This approach offers a mild and efficient one-step process to generate 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which can be further modified.[2]
For the synthesis of the broader class of 5,7-dichlorothiazolo[5,4-d]pyrimidines, a multi-step process is often employed, starting from simpler building blocks. For instance, the synthesis of related 5,7-dichloro bicyclic derivatives can be achieved through the chlorination of dihydroxy precursors using phosphorus oxychloride (POCl₃), often under microwave irradiation.[3]
General Synthetic Workflow:
Caption: Generalized synthetic workflow for producing diverse thiazolo[5,4-d]pyrimidine derivatives.
The chlorine atoms at the 5 and 7 positions are highly susceptible to nucleophilic substitution, making this compound an excellent starting point for generating a wide array of derivatives. The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4] The introduction of chlorine atoms at the 5 and 7 positions has been shown to favorably modulate the biological activity of these compounds.[5]
3.1. Anticancer Activity:
Numerous studies have highlighted the potential of thiazolo[5,4-d]pyrimidine derivatives as anticancer agents.[5][6] The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold has been shown to increase the anticancer activity compared to their 7-oxo counterparts.[5] These compounds often exhibit antiproliferative effects against a variety of human cancer cell lines.[6]
3.2. Adenosine Receptor Antagonism:
Derivatives of the thiazolo[5,4-d]pyrimidine structure have been synthesized and evaluated for their affinity towards adenosine receptors, particularly the A₁ and A₂A subtypes.[3][7] Several compounds have demonstrated nanomolar and even subnanomolar binding affinities for these receptors.[3][7] Antagonists of the A₁ and A₂A adenosine receptors have shown potential for antidepressant-like effects.[3]
3.3. Other Potential Therapeutic Areas:
The versatility of the thiazolo[5,4-d]pyrimidine scaffold extends to other therapeutic areas. For instance, certain derivatives have been identified as TRPV1 antagonists, suggesting potential applications in pain management.[8] The core structure has also been explored in the context of developing aryl hydrocarbon receptor (AhR) antagonists for cancer immunotherapy.[9]
Mechanism of Action Insights (Hypothetical for Adenosine A₂A Receptor):
Molecular docking studies of related 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives at the human A₂A adenosine receptor provide valuable insights into the potential binding mode of this class of compounds.[3]
Caption: Hypothetical binding interactions of a thiazolo[5,4-d]pyrimidine derivative within the adenosine A₂A receptor.[3]
Experimental Protocols
Note: These are generalized protocols and should be adapted based on specific laboratory conditions and safety guidelines.
Protocol 1: General Procedure for Nucleophilic Substitution of the 7-Chloro Group
This protocol describes a typical reaction for displacing the chlorine atom at the 7-position with an amine nucleophile, a common step in diversifying the thiazolo[5,4-d]pyrimidine scaffold.[2][8]
-
Reagent Preparation:
-
Dissolve 1 equivalent of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine in a suitable aprotic solvent (e.g., DMF, DMSO, or dioxane).
-
Add 1.1 to 2 equivalents of the desired primary or secondary amine.
-
Include a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)), 2-3 equivalents, to scavenge the HCl byproduct.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Protocol 2: Suzuki Cross-Coupling for Functionalization at the 5-Position
This protocol outlines a general procedure for introducing aryl or heteroaryl groups at the 5-position of a 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate via a Suzuki-Miyaura cross-coupling reaction.[3]
-
Reaction Setup:
-
In a microwave-safe vial, combine the 7-amino-5-chloro-2-methylthiazolo[5,4-d]pyrimidine (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Add a mixture of a suitable organic solvent (e.g., DME, dioxane, or toluene) and water.
-
-
Reaction Conditions:
-
Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120°C and 160°C for 15 to 60 minutes.
-
Monitor the reaction for completion using TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Partition the filtrate between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
-
Safety and Handling
Recommended Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine is a valuable and versatile building block in the synthesis of novel compounds with significant therapeutic potential. Its reactive chlorine atoms provide convenient handles for the introduction of diverse functional groups, enabling the exploration of a vast chemical space. The demonstrated efficacy of its derivatives as anticancer agents and adenosine receptor antagonists underscores the importance of the thiazolo[5,4-d]pyrimidine scaffold in modern drug discovery. Further research into this and related compounds is likely to yield new and improved therapeutic agents for a range of diseases.
References
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]
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Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... ResearchGate. [Link]
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2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
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Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists | Request PDF. ResearchGate. [Link]
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Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. [Link]
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5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639. PubChem. [Link]
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Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]
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THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [Link]
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